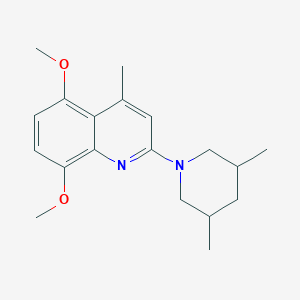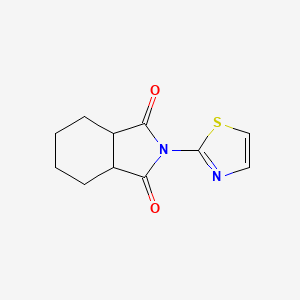
2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline, also known as DMQX, is a synthetic compound that has been extensively studied due to its potential therapeutic applications. DMQX belongs to the class of quinoline derivatives and is a potent antagonist of the glutamate receptor, specifically the N-methyl-D-aspartate (NMDA) receptor.
科学研究应用
2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline has been studied extensively in the field of neuroscience due to its ability to selectively block the NMDA receptor. The NMDA receptor is involved in many physiological processes, including learning and memory, synaptic plasticity, and neuronal development. 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline has been used in various research studies to investigate the role of the NMDA receptor in these processes.
作用机制
2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline acts as a non-competitive antagonist of the NMDA receptor, meaning that it binds to a different site on the receptor than the neurotransmitter glutamate. This binding prevents the ion channel of the receptor from opening, thereby blocking the influx of calcium ions into the cell. This mechanism of action is similar to that of other NMDA receptor antagonists, such as ketamine and phencyclidine (PCP).
Biochemical and Physiological Effects
The blockade of the NMDA receptor by 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline has been shown to have various biochemical and physiological effects. For example, 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline has been shown to impair learning and memory in animal models, indicating the importance of the NMDA receptor in these processes. Additionally, 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline has been shown to have neuroprotective effects in certain models of neurological damage, such as ischemia and traumatic brain injury.
实验室实验的优点和局限性
One advantage of using 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline in lab experiments is its selectivity for the NMDA receptor. This allows researchers to specifically investigate the role of this receptor in various physiological processes. However, one limitation of using 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline is its potency, which can make it difficult to control the concentration of the compound in experiments.
未来方向
There are many potential future directions for research on 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline and its applications. One area of interest is the development of 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline analogs with improved pharmacological properties, such as increased potency or selectivity. Additionally, 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline could be used as a tool to investigate the role of the NMDA receptor in various disease states, such as Alzheimer's disease or schizophrenia. Finally, 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline could be investigated as a potential therapeutic agent for neurological disorders, such as traumatic brain injury or stroke.
Conclusion
In conclusion, 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline is a synthetic compound that has been extensively studied due to its potential therapeutic applications. 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline acts as a non-competitive antagonist of the NMDA receptor, selectively blocking the influx of calcium ions into the cell. 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline has been used in various research studies to investigate the role of the NMDA receptor in physiological processes, and has shown potential as a therapeutic agent for neurological disorders. Future research on 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline and its analogs could lead to the development of new treatments for these disorders.
合成方法
2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline is synthesized through a multi-step process, starting with the reaction of 4-methylquinoline with sodium methoxide to form the corresponding 4-methylquinoline methoxide. This intermediate is then reacted with 3,5-dimethylpiperidine in the presence of a palladium catalyst to form the desired 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline compound. The final product is purified through column chromatography to obtain a pure form of 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline.
属性
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)-5,8-dimethoxy-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-12-8-13(2)11-21(10-12)17-9-14(3)18-15(22-4)6-7-16(23-5)19(18)20-17/h6-7,9,12-13H,8,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMAGEZQKGZFNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC3=C(C=CC(=C3C(=C2)C)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylpiperidin-1-yl)-5,8-dimethoxy-4-methylquinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B4959839.png)
![methyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B4959843.png)
![8-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4959845.png)
![ethyl {5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4959857.png)

![1-ethyl-7,8-dimethoxy-5-(3-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4959872.png)
![3-{2-[2-(methylthio)-1-buten-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium-1-yl}-1-propanesulfinate](/img/structure/B4959878.png)
![methyl 4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4959886.png)

![N-(4-methoxyphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4959898.png)

![N-{[4-allyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4959914.png)
![3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4959925.png)
